molecular formula C7H14ClFNO4P B14472753 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate CAS No. 66372-29-0

2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate

Cat. No.: B14472753
CAS No.: 66372-29-0
M. Wt: 261.61 g/mol
InChI Key: QFUQOYBDDQDVEI-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a chloro and fluoro substituent on an ethyl group, which is further connected to a morpholine ring through a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate typically involves the reaction of 2-chloro-1-fluoroethanol with methyl morpholin-4-ylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help in optimizing reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

    Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to yield corresponding phosphonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azido derivative, while oxidation with hydrogen peroxide results in the formation of phosphine oxides.

Scientific Research Applications

2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can occur through covalent modification of the enzyme or by forming a stable non-covalent complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl methyl morpholin-4-ylphosphonate
  • 1-Fluoroethyl methyl morpholin-4-ylphosphonate
  • 2-Bromo-1-fluoroethyl methyl morpholin-4-ylphosphonate

Uniqueness

2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate is unique due to the presence of both chloro and fluoro substituents, which impart distinct reactivity and stability compared to similar compounds. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor.

Properties

CAS No.

66372-29-0

Molecular Formula

C7H14ClFNO4P

Molecular Weight

261.61 g/mol

IUPAC Name

4-[(2-chloro-1-fluoroethoxy)-methoxyphosphoryl]morpholine

InChI

InChI=1S/C7H14ClFNO4P/c1-12-15(11,14-7(9)6-8)10-2-4-13-5-3-10/h7H,2-6H2,1H3

InChI Key

QFUQOYBDDQDVEI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N1CCOCC1)OC(CCl)F

Origin of Product

United States

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